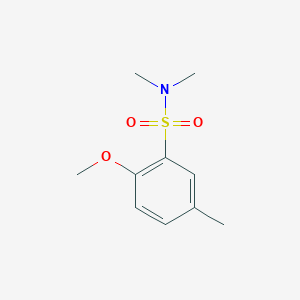

2-methoxy-N,N,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

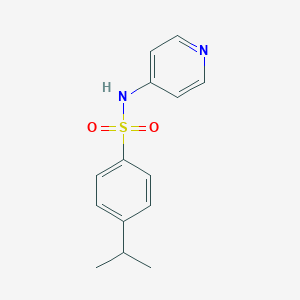

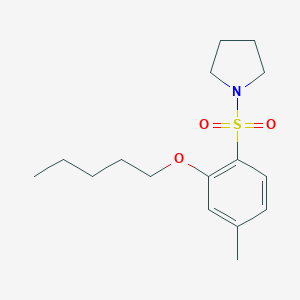

2-methoxy-N,N,5-trimethylbenzenesulfonamide, also known as MTS, is a commonly used reagent in biochemistry and molecular biology. It is widely used for the introduction of thiol groups into proteins, peptides, and other biomolecules. MTS is a sulfonamide derivative that contains a methoxy group and three methyl groups attached to the benzene ring.

Mechanism of Action

2-methoxy-N,N,5-trimethylbenzenesulfonamide reacts with thiol groups in proteins and peptides to form a covalent bond. The reaction takes place through a nucleophilic substitution mechanism, in which the thiol group attacks the electrophilic carbon atom of the sulfonamide group. The resulting product is a sulfonamide-thiol adduct, which is stable under physiological conditions.

Biochemical and Physiological Effects:

2-methoxy-N,N,5-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It can modify the activity and function of proteins by introducing thiol groups at specific sites. 2-methoxy-N,N,5-trimethylbenzenesulfonamide can also be used to study protein-protein interactions, protein folding, and protein stability. In addition, 2-methoxy-N,N,5-trimethylbenzenesulfonamide has been used to study the role of thiol groups in redox signaling and oxidative stress.

Advantages and Limitations for Lab Experiments

2-methoxy-N,N,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific reagent that can introduce thiol groups at specific sites in proteins and peptides. 2-methoxy-N,N,5-trimethylbenzenesulfonamide is also relatively easy to use and can be used under a wide range of experimental conditions. However, 2-methoxy-N,N,5-trimethylbenzenesulfonamide has some limitations. It can only be used to modify cysteine residues in proteins and peptides, and it can be toxic to cells at high concentrations. In addition, the introduction of thiol groups can affect the structure and function of proteins, which can complicate data interpretation.

Future Directions

For the use of 2-methoxy-N,N,5-trimethylbenzenesulfonamide include the development of new derivatives and the study of protein dynamics and disease processes.

Synthesis Methods

2-methoxy-N,N,5-trimethylbenzenesulfonamide can be synthesized by the reaction of 2-methoxybenzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-methoxy-N,N,5-trimethylbenzenesulfonamide is widely used in biochemistry and molecular biology for the introduction of thiol groups into proteins, peptides, and other biomolecules. Thiol groups are important functional groups that play a crucial role in many biological processes, including enzyme catalysis, redox reactions, and protein folding. 2-methoxy-N,N,5-trimethylbenzenesulfonamide is often used as a thiol-reactive reagent for the modification of cysteine residues in proteins. It can also be used for the labeling of proteins and peptides with fluorescent or other detectable tags.

properties

Product Name |

2-methoxy-N,N,5-trimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C10H15NO3S |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

2-methoxy-N,N,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-8-5-6-9(14-4)10(7-8)15(12,13)11(2)3/h5-7H,1-4H3 |

InChI Key |

ZDKGCWPROYQDBH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)

![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)

![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)